3-((1-Carboxy-2-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)thio)ethyl)amino)-3-oxopropanoic acid
CAS No.: 1544489-04-4
Cat. No.: VC2881585
Molecular Formula: C11H16N2O6S
Molecular Weight: 304.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1544489-04-4 |
|---|---|
| Molecular Formula | C11H16N2O6S |
| Molecular Weight | 304.32 g/mol |
| IUPAC Name | 2-[(2-carboxyacetyl)amino]-3-[(5,5-dimethyl-4H-1,2-oxazol-3-yl)sulfanyl]propanoic acid |
| Standard InChI | InChI=1S/C11H16N2O6S/c1-11(2)4-8(13-19-11)20-5-6(10(17)18)12-7(14)3-9(15)16/h6H,3-5H2,1-2H3,(H,12,14)(H,15,16)(H,17,18) |
| Standard InChI Key | CIQQKPGMNVUCOV-UHFFFAOYSA-N |
| SMILES | CC1(CC(=NO1)SCC(C(=O)O)NC(=O)CC(=O)O)C |
| Canonical SMILES | CC1(CC(=NO1)SCC(C(=O)O)NC(=O)CC(=O)O)C |
Introduction
The compound 3-((1-Carboxy-2-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)thio)ethyl)amino)-3-oxopropanoic acid is a complex organic molecule that incorporates several functional groups, including a dihydroisoxazole ring, a thioether linkage, and carboxylic acid functionalities. This compound's structure suggests potential applications in pharmaceuticals or as a precursor in organic synthesis due to its diverse functional groups.
Synthesis of Similar Compounds
The synthesis of compounds containing dihydroisoxazole rings often involves the reaction of oximes with appropriate reagents. For example, the synthesis of 3-(5-dimethylphosphoryl)-4,5-dihydroisoxazoles involves the reaction of halogen-oximes with dimethyl(vinyl)phosphine oxide in the presence of sodium bicarbonate . This general approach can be adapted to synthesize compounds with different substituents on the dihydroisoxazole ring.
Potential Applications
Compounds with dihydroisoxazole rings have been explored for various biological activities, including antibacterial and antitubercular properties . Additionally, isoxazole derivatives have been used as herbicides and plant growth regulators . The presence of carboxylic acid and thioether groups in the target compound could enhance its solubility and interaction with biological targets, potentially leading to applications in drug development.
Data and Research Findings
Given the lack of specific data on 3-((1-Carboxy-2-((5,5-dimethyl-4,5-dihydroisoxazol-3-yl)thio)ethyl)amino)-3-oxopropanoic acid, we can consider related compounds for insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume